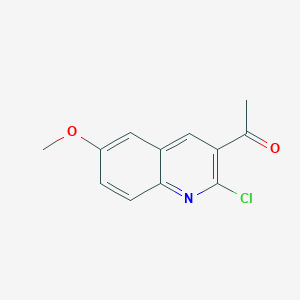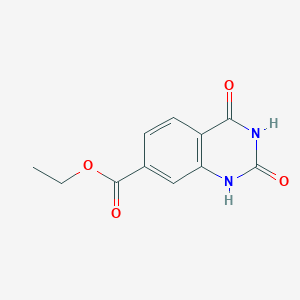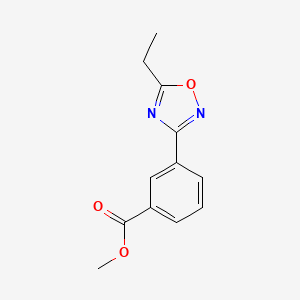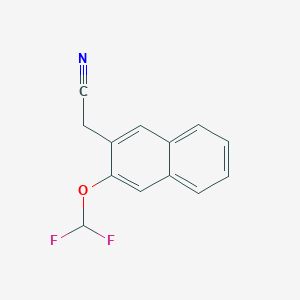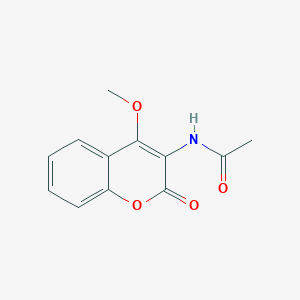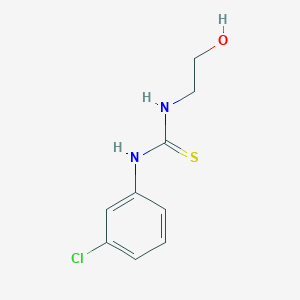
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 3-chloroaniline with ethylene thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or an amine, altering the compound’s properties.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, while the hydroxyethyl group can improve its solubility and bioavailability.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-hydroxyethyl)thiourea: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-Bromophenyl)-3-(2-hydroxyethyl)thiourea: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
1-(3-Chlorophenyl)-3-methylthiourea: Has a methyl group instead of a hydroxyethyl group, which may influence its solubility and biological effects
Properties
Molecular Formula |
C9H11ClN2OS |
|---|---|
Molecular Weight |
230.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C9H11ClN2OS/c10-7-2-1-3-8(6-7)12-9(14)11-4-5-13/h1-3,6,13H,4-5H2,(H2,11,12,14) |
InChI Key |
MHMAMWDHTLUQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



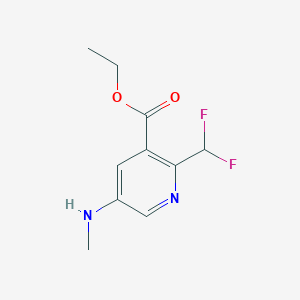
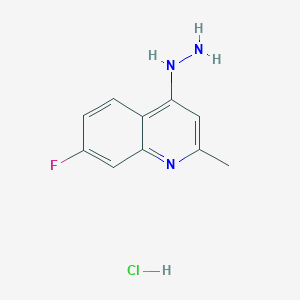
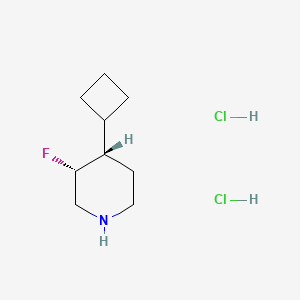

![8-Methoxy-4,5-dihydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B15067139.png)
![Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B15067141.png)


